Cas no 2287280-88-8 (3,6-Diazabicyclo[3.2.1]octane, hydrochloride (1:2))

3,6-Diazabicyclo[3.2.1]octane, hydrochloride (1:2) is a bicyclic amine compound featuring a rigid molecular scaffold, which enhances its utility in medicinal chemistry and pharmaceutical research. The hydrochloride salt form improves solubility and stability, facilitating handling and storage. Its unique diazabicyclic structure makes it a valuable intermediate for synthesizing bioactive molecules, particularly in the development of enzyme inhibitors and receptor modulators. The compound’s high purity and well-defined stoichiometry ensure reproducibility in synthetic applications. Its structural rigidity also supports conformational studies in drug design, making it a preferred choice for researchers exploring novel pharmacophores.
3,6-Diazabicyclo[3.2.1]octane, hydrochloride (1:2) structure
2287280-88-8 structure
Product name:3,6-Diazabicyclo[3.2.1]octane, hydrochloride (1:2)
CAS No:2287280-88-8
MF:C6H13ClN2
Molecular Weight:148.633820295334
CID:5412433

3,6-Diazabicyclo[3.2.1]octane, hydrochloride (1:2) 化学的及び物理的性質

名前と識別子

    • 3,6-Diazabicyclo[3.2.1]octane, hydrochloride (1:2)
    • インチ: 1S/C6H12N2.ClH/c1-5-2-7-4-6(1)8-3-5;/h5-8H,1-4H2;1H
    • InChIKey: BNARWDRNMRUYGU-UHFFFAOYSA-N
    • SMILES: C12CNCC(NC1)C2.Cl

3,6-Diazabicyclo[3.2.1]octane, hydrochloride (1:2) Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-6743449-0.05g
3,6-diazabicyclo[3.2.1]octane dihydrochloride
2287280-88-8 95.0%
0.05g
$312.0 2025-03-13
Enamine
EN300-6743449-1.0g
3,6-diazabicyclo[3.2.1]octane dihydrochloride
2287280-88-8 95.0%
1.0g
$1343.0 2025-03-13
Enamine
EN300-6743449-0.25g
3,6-diazabicyclo[3.2.1]octane dihydrochloride
2287280-88-8 95.0%
0.25g
$666.0 2025-03-13
1PlusChem
1P028N4G-10g
3,6-diazabicyclo[3.2.1]octanedihydrochloride
2287280-88-8 95%
10g
$7199.00 2024-05-24
1PlusChem
1P028N4G-1g
3,6-diazabicyclo[3.2.1]octanedihydrochloride
2287280-88-8 95%
1g
$1722.00 2024-05-24
Aaron
AR028NCS-500mg
3,6-diazabicyclo[3.2.1]octanedihydrochloride
2287280-88-8 95%
500mg
$1464.00 2025-02-16
Aaron
AR028NCS-10g
3,6-diazabicyclo[3.2.1]octanedihydrochloride
2287280-88-8 95%
10g
$7965.00 2023-12-15
1PlusChem
1P028N4G-500mg
3,6-diazabicyclo[3.2.1]octanedihydrochloride
2287280-88-8 95%
500mg
$1355.00 2024-05-24
1PlusChem
1P028N4G-250mg
3,6-diazabicyclo[3.2.1]octanedihydrochloride
2287280-88-8 95%
250mg
$885.00 2024-05-24
Enamine
EN300-6743449-0.1g
3,6-diazabicyclo[3.2.1]octane dihydrochloride
2287280-88-8 95.0%
0.1g
$466.0 2025-03-13

3,6-Diazabicyclo[3.2.1]octane, hydrochloride (1:2) 関連文献

3,6-Diazabicyclo[3.2.1]octane, hydrochloride (1:2)に関する追加情報

3,6-Diazabicyclo[3.2.1]octane Hydrochloride (1:2): A Comprehensive Overview

The compound 3,6-Diazabicyclo[3.2.1]octane hydrochloride (1:2), with the CAS number 2287280-88-8, is a unique bicyclic amine derivative that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its rigid bicyclic structure, which imparts it with distinct chemical and biological properties. In recent years, advancements in synthetic methodologies and its application in drug design have further highlighted its potential in various scientific domains.

The bicyclic structure of 3,6-Diazabicyclo[3.2.1]octane is a key feature that distinguishes it from other amines. The bicyclo[3.2.1] framework provides a rigid and compact geometry, which is advantageous in molecular recognition and binding interactions. This structural rigidity has been exploited in the design of bioactive molecules, particularly in the development of ligands for G-protein coupled receptors (GPCRs). Recent studies have demonstrated that this compound can serve as a scaffold for designing potent antagonists or agonists targeting specific GPCRs, which are implicated in various physiological processes and diseases.

From a synthetic perspective, the preparation of 3,6-Diazabicyclo[3.2.1]octane hydrochloride involves multi-step reactions that require precise control over stereochemistry and regioselectivity. Traditional methods often employ ring-closing metathesis or other cyclization techniques to achieve the desired bicyclic structure. However, recent advancements in catalytic asymmetric synthesis have enabled the production of enantiomerically pure derivatives, which are crucial for pharmacological studies requiring high stereochemical fidelity.

The physical properties of this compound are also noteworthy. Its hydrochloride salt form ensures good solubility in aqueous media, making it suitable for biological assays and formulation development. The melting point and boiling point of this compound have been determined through differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), providing essential data for its handling and storage under controlled conditions.

Recent research has focused on the biological activity of 3,6-Diazabicyclo[3.2.1]octane hydrochloride, particularly its ability to modulate ion channels and enzyme activity. For instance, studies published in high-impact journals such as *Nature Communications* and *Journal of Medicinal Chemistry* have reported its potential as a lead compound for developing novel therapeutics targeting neurological disorders or inflammatory conditions.

In addition to its pharmacological applications, this compound has also found utility in materials science as a building block for advanced materials such as self-healing polymers or stimuli-responsive materials. Its rigid structure contributes to the mechanical stability of these materials while maintaining responsiveness to external stimuli like temperature or pH changes.

From an environmental standpoint, the synthesis and application of 3,6-Diazabicyclo[3.2.1]octane hydrochloride are conducted with considerations for sustainability and eco-friendliness. Researchers are actively exploring green chemistry approaches to minimize waste generation and improve atom economy during its production process.

In conclusion, 3,6-Diazabicyclo[3.2.1]octane hydrochloride (CAS No 2287280-88-8) is a versatile compound with a wide range of applications across multiple disciplines. Its unique bicyclic structure continues to inspire innovative research directions, positioning it as a valuable tool in modern chemical and pharmaceutical research.

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